molecular formula C4H5N3O2 B14244486 4-Azidooxolan-2-one CAS No. 189870-41-5

4-Azidooxolan-2-one

Cat. No.: B14244486
CAS No.: 189870-41-5
M. Wt: 127.10 g/mol
InChI Key: VGONWMXJJVHPGZ-UHFFFAOYSA-N
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Description

4-Azidooxolan-2-one, with the molecular formula C4H5N3O2, is a chemical compound of interest in synthetic organic chemistry and medicinal research . As a derivative of oxolan-2-one (gamma-butyrolactone) featuring an azido functional group, it serves as a valuable building block or intermediate for the synthesis of more complex molecules . Researchers utilize this azide-containing scaffold in the development of nucleoside analogues, such as 2'-azido-2',3'-dideoxyadenosine, which have been investigated for their potential biological activities . The presence of the azide group makes it a crucial precursor for "click chemistry" reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation, polymer science, and the creation of chemical libraries for drug discovery. This product is intended for research and development purposes exclusively. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189870-41-5

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

4-azidooxolan-2-one

InChI

InChI=1S/C4H5N3O2/c5-7-6-3-1-4(8)9-2-3/h3H,1-2H2

InChI Key

VGONWMXJJVHPGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 4 Azidooxolan 2 One and Analogous Azidolactones

Strategies for Lactone Ring Formation with Azide (B81097) Incorporation

The concurrent formation of the lactone ring and the introduction of an azide group is a key challenge addressed by modern synthetic methods. These strategies aim for efficiency and high stereoselectivity.

A versatile and powerful method for synthesizing chiral azidolactones is through the copper-catalyzed enantioselective radical oxyfunctionalization of alkenes. nih.govacs.orgnih.gov This approach utilizes unsaturated carboxylic acids as readily available starting materials. nih.gov The reaction proceeds via a tandem radical addition and enantioselective C–O bond-forming lactonization in a single step. nih.gov

The proposed catalytic cycle begins with a Cu(I) catalyst reacting with an azide source, such as trimethylsilyl (B98337) azide (TMSN₃) in the presence of an oxidant like (diacetoxyiodo)benzene, to generate a Cu(II) species and an azidyl radical (•N₃). nih.govacs.org This radical then adds to the alkene of the unsaturated carboxylic acid substrate, forming a prochiral tertiary alkyl radical intermediate. nih.govacs.org The final, and enantiodetermining, step is the C–O bond formation mediated by the chiral Cu(II) complex, which furnishes the desired azidolactone product and regenerates the Cu(I) catalyst. nih.govacs.org This method provides direct access to chiral lactones containing tetrasubstituted stereogenic centers. nih.govnih.gov

The reaction is compatible with a variety of functional groups, including halides, nitriles, and ketones, demonstrating its broad applicability. nih.gov The resulting azidolactone products can be further transformed; for example, the azide group can be reduced to an amine or participate in cycloaddition reactions. nih.gov

Table 1: Copper-Catalyzed Enantioselective Oxyazidation of Alkenoic Acids nih.govacs.orgReaction conditions typically involve a Cu(I) salt, a chiral ligand, an azide source (TMSN₃), and an oxidant.

Entry Substrate (Unsaturated Carboxylic Acid) Product Yield (%) ee (%)
1 4-Phenyl-4-pentenoic acid 4-Azido-4-benzyl-dihydrofuran-2(3H)-one 81 82
2 4-(4-Chlorophenyl)-4-pentenoic acid 4-Azido-4-(4-chlorobenzyl)-dihydrofuran-2(3H)-one 83 85
3 4-(4-Bromophenyl)-4-pentenoic acid 4-Azido-4-(4-bromobenzyl)-dihydrofuran-2(3H)-one 85 83
4 4-(p-Tolyl)-4-pentenoic acid 4-Azido-4-(4-methylbenzyl)-dihydrofuran-2(3H)-one 84 80
5 4-(4-Methoxyphenyl)-4-pentenoic acid 4-Azido-4-(4-methoxybenzyl)-dihydrofuran-2(3H)-one 80 72
6 4-(Thiophen-3-yl)-4-pentenoic acid 4-Azido-4-(thiophen-3-ylmethyl)-dihydrofuran-2(3H)-one 80 81

An alternative strategy for forming azidolactones involves the use of β-lactones (oxetan-2-ones) as key synthetic intermediates. clockss.org Due to their inherent ring strain, β-lactones are susceptible to ring-opening reactions with a wide range of nucleophiles. clockss.orgnih.gov This reactivity can be harnessed to introduce an azide group.

The synthesis begins with the formation of a β-lactone, which can be achieved through various methods, such as the tandem Mukaiyama aldol-lactonization process. nih.gov The crucial step is the subsequent nucleophilic attack by an azide source, such as sodium azide (NaN₃). nih.gov This reaction typically proceeds via cleavage of the alkyl C4–O1 bond, opening the strained four-membered ring to form a β-azido carboxylic acid. clockss.orgnih.gov This intermediate can then undergo intramolecular cyclization to yield the more stable five-membered γ-lactone, such as 4-azidooxolan-2-one. This stepwise approach separates the formation of the initial lactone ring from the introduction of the azide functionality. nih.gov A related approach uses C-3 functionalized azetidin-2-ones (β-lactams) which undergo intramolecular esterification to provide diastereoselective access to azido-aza-lactones. researchgate.net

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. organic-chemistry.org While a specific one-pot protocol for this compound is not extensively detailed, the principles have been applied to synthesize other azido-functionalized heterocyclic systems. acs.orgresearchgate.net

For example, a highly efficient one-pot synthesis of 3-azidopiperidines has been developed through the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of an azide moiety. acs.org This strategy could be conceptually adapted for azidolactones, potentially involving an intramolecular oxycyclization of an unsaturated alcohol followed by in-situ azidation. The development of such protocols for azido-functionalized lactones is an active area of research, aiming to streamline the synthesis of these valuable compounds. acs.orgrsc.org

Approaches Utilizing β-Lactone Intermediates.

Precursor Design and Stereochemical Control in Azidolactone Synthesis

The design of precursors and the method of synthesis are critical for controlling the stereochemistry of the final azidolactone product. Achieving high enantioselectivity is a primary goal, especially for applications in pharmaceutical and natural product synthesis. numberanalytics.comwikipedia.org

The control of enantioselectivity in the synthesis of chiral azidolactones is most effectively achieved through asymmetric catalysis. numberanalytics.comcsic.es In this approach, a chiral catalyst is used to influence the three-dimensional orientation of the reaction, leading to the preferential formation of one enantiomer over the other. csic.esresearchgate.net

In the copper-catalyzed oxyazidation of alkenes, enantioselectivity is imparted by a chiral ligand coordinated to the copper center. nih.govacs.org This metal-ligand complex creates a defined chiral environment, often described as a "chiral pocket," around the reactive site. csic.esnumberanalytics.com The incoming substrate is forced to adopt a specific orientation to minimize steric hindrance, which results in the reaction proceeding through a lower-energy diastereomeric transition state for one enantiomer. csic.es The difference in the energy barriers between the two competing diastereomeric pathways determines the enantiomeric excess (ee) of the product. csic.es The structure of the chiral ligand is therefore paramount in achieving high levels of stereochemical control. numberanalytics.com

The structure of the starting material, or substrate, plays a crucial role in determining the stereochemical outcome of the reaction. chemistryschool.net In the context of copper-catalyzed azidolactonization, the substituents on the unsaturated carboxylic acid precursor significantly influence both the reactivity and the level of enantioselectivity. nih.gov

Studies have shown that the electronic nature of substituents on an aryl group of the alkene can affect the enantiomeric excess of the resulting azidolactone. nih.govacs.org For instance, alkenoic acids with electron-neutral or electron-deficient aryl groups generally provide good to high enantioselectivity. nih.gov However, substrates bearing strongly electron-donating groups, such as a p-methoxyphenyl substituent, have been observed to yield products with slightly lower enantioselectivity. nih.gov

Table 2: Influence of Aryl Substituent on Enantioselectivity in Oxyazidation nih.gov

Substrate (4-Aryl-4-pentenoic acid) Aryl Substituent Electronic Nature ee (%)
4-(4-Nitrophenyl)-4-pentenoic acid 4-NO₂ Electron-withdrawing 82
4-(4-Chlorophenyl)-4-pentenoic acid 4-Cl Electron-withdrawing 85
4-Phenyl-4-pentenoic acid H Electron-neutral 82
4-(p-Tolyl)-4-pentenoic acid 4-Me Electron-donating 80
4-(4-Methoxyphenyl)-4-pentenoic acid 4-OMe Strongly electron-donating 72

Furthermore, the geometry of the alkene double bond in the precursor can provide mechanistic insight. When both the (E)- and (Z)-isomers of a trisubstituted alkenoic acid were subjected to the standard oxyazidation conditions, they both produced the same diastereomeric ratio of the product lactone. acs.org This finding supports a stepwise mechanism where the initial addition of the azidyl radical is reversible or allows for bond rotation before the subsequent, irreversible C–O bond formation that sets the stereocenter. acs.org This demonstrates that the final stereochemical outcome is controlled by the catalyst-intermediate interaction rather than the initial geometry of the substrate's double bond. chemistryschool.net

Control of Enantioselectivity in Chiral Azidolactone Formation.[1],

Direct Introduction of Azide Functionality into Oxolanone Scaffolds.

The direct introduction of an azide group onto a pre-existing oxolanone or lactone ring is a key strategy for the synthesis of compounds like this compound. This approach relies on functionalizing the lactone core at the desired position to facilitate the entry of the azide nucleophile.

One of the most fundamental and widely employed methods for synthesizing azidolactones is through the nucleophilic substitution reaction. nih.gov This strategy involves the displacement of a suitable leaving group on the oxolanone ring by an azide anion (N₃⁻). The azide ion is recognized as an excellent nucleophile in Sₙ2 reactions, which allows for the efficient formation of carbon-nitrogen bonds. masterorganicchemistry.com

The success of this method hinges on the presence of a competent leaving group at the target carbon atom of the lactone scaffold. Typical leaving groups in this context include halides (e.g., iodo, bromo) and sulfonate esters (e.g., tosylates, mesylates, triflates). nih.gov Trifluoromethanesulfonates (triflates) are particularly effective due to their exceptional ability to depart as a stable anion. google.com The reaction is generally conducted using an alkali metal azide, such as sodium azide (NaN₃) or lithium azide (LiN₃), in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

A notable example involves the synthesis of azido-substituted sugar lactones, which are structurally analogous to simple azidooxolanones. In one study, the triflate of a protected ribono-1,5-lactone was shown to undergo nucleophilic displacement with azide in high yield. google.com Similarly, reactions involving 2-O-trifluoromethanesulphonates of protected D-glycero-D-talo-heptono-1,5-lactone and D-glycero-D-galacto-heptono-1,5-lactone with azide ion have been reported. google.com These reactions demonstrate that the direct displacement of the triflate by the azide nucleophile is a viable pathway. google.com The Sₙ2 mechanism of this reaction typically proceeds with an inversion of stereochemistry at the carbon center undergoing substitution. nih.gov

Another relevant synthesis is that of 3'-Azido-2',3'-dideoxyadenosine, a molecule containing an azido-oxolane moiety. Its synthesis involves the reaction of a precursor containing a triflate group at the 3' position with lithium azide in DMF. The azide ion displaces the triflate group to form the desired azido (B1232118) compound.

The table below summarizes representative conditions for nucleophilic azide incorporation in lactone and analogous scaffolds.

Starting Material (Precursor)Azide SourceSolventKey ConditionsProductYieldReference
N⁶-benzoyl-9-(5-O-benzoyl-2-deoxy-β-D-threo-pentofuranosyl)adenine 3'-triflateLithium Azide (LiN₃)Dimethylformamide (DMF)Stirred for 2h at room temperatureN⁶-benzoyl-9-(3'-azido-5'-O-benzoyl-2',3'-dideoxy-β-D-erythro-pentofuranosyl)adenine83% (after deprotection)
2-O-trifluoromethanesulphonate of 3,4:6,7-di-O-isopropylidene-D-glycero-D-galacto-heptono-1,5-lactoneAzide Ion (N₃⁻)Not specifiedIsomerization occurs under reaction conditions2-azido-2-deoxy-3,4:6,7-di-O-isopropylidene-D-glycero-D-talo-heptono-1,5-lactoneNot specified google.com
Generic α-halo-lactoneSodium Azide (NaN₃)Polar Aprotic Solvent (e.g., DMF)Sₙ2 displacementα-azido-lactoneGenerally good nih.govresearchgate.net

This nucleophilic substitution approach represents a direct and efficient pathway for accessing azidolactones, including isomers of this compound, provided a suitable precursor with a good leaving group can be synthesized. researchgate.net

Chemical Transformations and Reactivity of 4 Azidooxolan 2 One

Click Chemistry Applications of the Azide (B81097) Moiety

The azide functional group of 4-azidooxolan-2-one is a versatile handle for a variety of chemical transformations, most notably "click chemistry." This concept, introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for applications in drug discovery, bioconjugation, and materials science. itmedicalteam.pl The azide group's ability to participate in these reactions allows for the straightforward linkage of this compound to other molecules. vulcanchem.com

The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. itmedicalteam.plwikipedia.org This reaction is highly efficient and specific, proceeding under mild, often aqueous conditions, which is advantageous for biological applications. itmedicalteam.plinterchim.com The copper(I) catalyst is crucial as it dramatically accelerates the reaction rate and controls the regiochemistry, exclusively yielding the 1,4-isomer, in contrast to the uncatalyzed thermal Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.orgnih.gov The resulting triazole ring is exceptionally stable to metabolic, chemical, and enzymatic degradation. mdpi.comnih.gov

The general mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govrsc.org The reaction is compatible with a diverse array of functional groups, simplifying the synthesis of complex molecules. mdpi.combeilstein-journals.org

The efficiency of the CuAAC reaction is highly dependent on the catalytic system. A primary challenge is the instability of the active copper(I) oxidation state, which can readily oxidize to the inactive copper(II) state. broadpharm.com To overcome this, Cu(I) is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. broadpharm.comjenabioscience.com

The use of chelating ligands is critical for stabilizing the copper(I) catalyst, preventing its oxidation and disproportionation, and increasing its catalytic activity. broadpharm.comjenabioscience.com A variety of ligands have been developed and optimized for CuAAC reactions.

Key Ligands and Their Effects on CuAAC:

LigandKey FeaturesImpact on Reaction
Tris(benzyltriazolylmethyl)amine (TBTA) Stabilizes Cu(I) and prevents oxidation. broadpharm.comIncreases reaction reliability, but is not water-soluble, limiting some biological applications. broadpharm.com
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Water-soluble ligand. broadpharm.comAllows the reaction to be performed in entirely aqueous media, enhancing biocompatibility for labeling live cells. interchim.combroadpharm.com
Sulfonated Bathophenanthroline Forms a stable complex with Cu(I). jenabioscience.comnih.govOptimized for bioconjugation but the catalyst is sensitive to oxygen, requiring air-free techniques. jenabioscience.comnih.gov
Pyridinyl-triazole Ligands Highly efficient for CuAAC.Allow for low catalyst loadings, short reaction times, and ambient temperature reactions. researchgate.net

The choice of ligand and reaction conditions can be tailored to the specific substrates and desired application. For instance, in bioconjugation, where biomolecules are often sensitive and present in low concentrations, a highly efficient and biocompatible catalytic system is paramount. jenabioscience.comnih.gov Research has shown that using an excess of a protective ligand like THPTA can prevent the oxidation of sensitive amino acid residues, such as histidine, during the reaction. jenabioscience.com Furthermore, the acidity of the alkyne substrate can influence the reaction rate, with more acidic alkynes generally reacting faster. mdpi.com

A defining feature of the CuAAC reaction is its high regioselectivity. The copper catalyst directs the reaction to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgorganic-chemistry.orgnih.gov This is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of both 1,4- and 1,5-regioisomers due to similar activation energies for both reaction pathways. organic-chemistry.orgrsc.org

The mechanism for this regioselectivity involves the coordination of the copper(I) ion with the terminal alkyne, forming a copper acetylide. rsc.orgresearchgate.net This intermediate then reacts with the azide in a stepwise process, where the terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to a six-membered cupracycle intermediate that ultimately rearranges to form the stable 1,4-triazole product. researchgate.net

In contrast, other metal catalysts can lead to different regiochemical outcomes. For example, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgmdpi.com This catalytic control over regioselectivity provides access to different triazole isomers for various applications. While CuAAC is the most common, the ability to generate the 1,5-isomer with ruthenium catalysis expands the synthetic toolbox. mdpi.com

While CuAAC is a powerful tool, the copper catalyst can be toxic to living cells, limiting its use in in vivo applications. pnas.org This led to the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. interchim.fr SPAAC utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide to form a triazole without the need for a metal catalyst. glenresearch.com

This bioorthogonal reaction is highly selective and can be performed in complex biological environments, including living organisms, without interfering with native biochemical processes. The reaction is fast, efficient, and proceeds under mild, physiological conditions. pnas.orginterchim.fr

The driving force for SPAAC is the release of ring strain in the cyclooctyne molecule upon forming the more stable, less strained triazole ring. glenresearch.comsigmaaldrich.com The reaction is a concerted [3+2] cycloaddition. The reactivity of the cyclooctyne can be enhanced by introducing electron-withdrawing groups, such as fluorine atoms, or by fusing the cyclooctyne to aromatic rings, which further increases the ring strain. pnas.orgwikipedia.org

A variety of strained cyclooctynes have been developed, with dibenzocyclooctyne (DBCO) and its derivatives being widely used due to their high reactivity and stability. glenresearch.com Unlike CuAAC, SPAAC typically produces a mixture of regioisomers, but for many bioconjugation applications where the triazole ring acts as a simple linker, this lack of regioselectivity is not a major issue. wikipedia.org

Comparison of CuAAC and SPAAC:

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Catalyst Copper(I) None (strain-promoted)
Toxicity Potential cytotoxicity due to copper. Biocompatible, suitable for in vivo use. interchim.fr
Reactants Terminal alkyne and azide. wikipedia.orgStrained cyclooctyne and azide. glenresearch.com
Regioselectivity Highly regioselective (1,4-isomer). organic-chemistry.orgTypically forms a mixture of regioisomers. wikipedia.org
Reaction Rate Generally very fast. itmedicalteam.plCan be comparable to CuAAC, dependent on cyclooctyne structure. pnas.org

The click chemistry reactions of the azide moiety in this compound open up a wide range of conjugation strategies. glenresearch.commdpi.com This allows for the attachment of this compound to a diverse set of molecules, including fluorescent dyes, biotin (B1667282) tags, peptides, proteins, and polymers. vulcanchem.commdpi.com

These conjugation strategies are employed in various fields:

Bioconjugation: For labeling and tracking biomolecules in living systems. sigmaaldrich.commdpi.com The high specificity and biocompatibility of SPAAC, in particular, make it a valuable tool for in vivo imaging and studying biological processes. pnas.org

Drug Delivery: To attach drugs to targeting moieties or to create polymer-drug conjugates with improved pharmacokinetic properties. vulcanchem.commdpi.com

Materials Science: For the functionalization of surfaces and the synthesis of novel polymers and hydrogels. itmedicalteam.plsigmaaldrich.com

Medicinal Chemistry: In the synthesis of libraries of compounds for drug discovery and lead optimization. itmedicalteam.plnih.gov

The modular nature of click chemistry allows for a "grafting-onto" approach, where pre-formed polymers or biomolecules can be functionalized with alkyne or azide groups and then conjugated to this compound. mdpi.com The introduction of cleavable linkers within the conjugated system can also allow for the controlled release of the attached molecule under specific conditions. interchim.com

Optimization of Catalytic Conditions and Ligand Design for CuAAC.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[9],[11],

Transformations of the Azide Group Beyond Cycloaddition.

The azide functional group is renowned for its utility in "click chemistry," particularly in cycloaddition reactions. However, its reactivity extends to other important transformations, most notably reduction to an amine, which can subsequently participate in further reactions.

Reduction of Azides to Amine Functionalities.

The conversion of the azide group in this compound to a primary amine (4-Aminooxolan-2-one) is a synthetically valuable transformation. This reduction can be achieved using a variety of standard reagents. The choice of reagent is often dictated by the desired chemoselectivity, especially the need to preserve the ester (lactone) functionality.

Common methods for azide reduction that are applicable in this context include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). It is a clean and efficient method, typically resulting in high yields of the corresponding amine.

Staudinger Reaction: This reaction involves treatment of the azide with a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. This method is known for its mild conditions, which are compatible with sensitive functional groups like lactones.

Metal Hydride Reduction: Reagents such as Lithium aluminium hydride (LiAlH₄) are powerful enough to reduce azides. However, LiAlH₄ will also reduce the lactone to a diol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of specific additives or under particular conditions, may offer better selectivity for the azide group.

The table below summarizes typical conditions for the reduction of alkyl azides to primary amines, which are analogous to the transformation of this compound.

Reagent(s)Solvent(s)Typical ConditionsProduct
H₂, Pd/CMethanol, Ethanol, Ethyl acetateRoom Temperature, 1 atm H₂4-Aminooxolan-2-one
1. PPh₃ 2. H₂OTHF, WaterRoom Temperature4-Aminooxolan-2-one
NaBH₄Isopropanol, WaterReflux4-Aminooxolan-2-one

Cascade Reactions Involving Azide Reduction (e.g., Translactamization).

A particularly elegant synthetic strategy involves the in-situ transformation of the amine formed from azide reduction in a subsequent intramolecular reaction. One such process is translactamization, a cascade reaction where the newly formed amine attacks the lactone's carbonyl group to form a more stable five-membered lactam (a cyclic amide), specifically a pyrrolidinone ring system.

This intramolecular cyclization is thermodynamically driven by the formation of the stable amide bond, which is generally more stable than the ester bond of the starting lactone. The reaction sequence is as follows: first, the azide is reduced to the amine (4-aminooxolan-2-one) under conditions that facilitate the subsequent cyclization. Often, this is achieved by heating the reaction mixture after the initial reduction is complete. This process converts this compound into a derivative of pyrrolidin-2-one in a single pot.

StepReaction TypeReactantIntermediate/Product
1Azide ReductionThis compound4-Aminooxolan-2-one
2Intramolecular Cyclization (Translactamization)4-Aminooxolan-2-one4-Hydroxypyrrolidin-2-one

Reactivity of the Lactone Ring in this compound.

The γ-butyrolactone ring in this compound is an ester and is therefore susceptible to attack by nucleophiles at the electrophilic carbonyl carbon.

Ring-Opening Reactions with Nucleophiles.

The lactone can undergo ring-opening through nucleophilic acyl substitution. This reaction is a fundamental process for converting the cyclic ester into various acyclic derivatives, while retaining the azide functionality for subsequent modifications. The reaction can be catalyzed by either acid or base.

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to open the ring. Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by weaker nucleophiles.

A variety of nucleophiles can be employed for this purpose, leading to a range of functionalized products.

NucleophileProduct StructureProduct Class
Hydroxide (e.g., NaOH)HO-CH(CH₂N₃)-CH₂-CH₂-COOH4-Azido-5-hydroxy-pentanoic acid
Alkoxide (e.g., NaOMe)MeOOC-CH₂-CH₂-CH(CH₂N₃)-OHMethyl 4-azido-5-hydroxypentanoate
Ammonia (NH₃)H₂N-CO-CH₂-CH₂-CH(CH₂N₃)-OH4-Azido-5-hydroxypentanamide
Primary/Secondary Amines (RNH₂/R₂NH)RNH-CO-CH₂-CH₂-CH(CH₂N₃)-OHN-Substituted 4-azido-5-hydroxypentanamide

These ring-opening reactions provide linear scaffolds where the azide at one end and the newly formed carboxylic acid, ester, or amide at the other can be orthogonally functionalized, making this compound a versatile building block in organic synthesis.

Polymerization and Material Science Applications of 4 Azidooxolan 2 One Derivatives

Ring-Opening Polymerization (ROP) of Azido-Functionalized Lactones

Ring-opening polymerization (ROP) is the primary method for synthesizing high-molecular-weight aliphatic polyesters from cyclic ester (lactone) monomers. rsc.orgwikipedia.orgresearchgate.net This chain-growth polymerization technique can proceed through various mechanisms, including anionic, cationic, and coordination-insertion pathways, allowing for control over the polymer's molecular weight and architecture. uc.eduresearchgate.net The polymerization of functional lactones, such as 4-azidooxolan-2-one, provides a direct pathway to polyesters with pendant reactive groups, avoiding the need for post-polymerization modification to introduce functionality.

The homopolymerization of γ-butyrolactone (γ-BL), the parent structure of this compound, is thermodynamically challenging. rsc.orgicm.edu.pl The five-membered ring possesses low ring strain, which means that under typical polymerization conditions, the reaction favors the monomer over the polymer. icm.edu.plresearchgate.net This has historically led to γ-BL being considered "non-polymerizable." icm.edu.pl

However, recent advancements have demonstrated that the ROP of γ-BL can be achieved under specific conditions. Key strategies involve using highly active catalyst systems and conducting the polymerization at low temperatures (e.g., -40 °C to ambient temperature), which shifts the thermodynamic equilibrium toward the polymer. rsc.orgpku.edu.cnfrontiersin.org For instance, lanthanide-based catalysts and certain organocatalysts have successfully produced high-molecular-weight poly(γ-butyrolactone) (PγBL). rsc.orgpku.edu.cn

While specific studies on the homopolymerization of this compound are not widely reported in the literature, the principles established for the parent γ-BL monomer are directly applicable. It is expected that the homopolymerization of this azido-functionalized monomer would also require highly active catalysts and low-temperature conditions to overcome the thermodynamic barrier. The presence of the azide (B81097) substituent is not anticipated to significantly alter the ring strain, making its polymerizability dependent on the same catalytic breakthroughs that enabled the polymerization of γ-BL itself.

A highly effective strategy for incorporating hardly-polymerizable monomers like γ-butyrolactone derivatives into polymer chains is through copolymerization with more reactive cyclic monomers. researchgate.netresearchgate.net This approach allows for the creation of architecturally diverse materials where the properties can be tuned by adjusting the comonomer feed ratio.

Copolymerization of γ-BL derivatives with monomers such as ε-caprolactone (CL) or lactide (LA) has been successfully demonstrated. expresspolymlett.comresearchgate.netnih.gov For example, α-Bromo-γ-butyrolactone, a commercially available functional derivative, has been copolymerized with ε-caprolactone (εCL) and trimethylene carbonate (TMC) using organocatalysts. researchgate.net This precedent strongly suggests that this compound can be effectively incorporated into copolyesters. By copolymerizing it with a monomer like ε-caprolactone, which readily undergoes ROP, it is possible to synthesize random or block copolymers containing pendant azide functionalities. expresspolymlett.comicm.edu.pl The resulting copolymers combine the properties of both monomers, leading to materials with tailored degradation rates, thermal properties, and mechanical strength, while also featuring the reactive azide handles for further functionalization. nih.gov

Table 1: Example of Copolymerization of a Functional γ-Butyrolactone Derivative (α-Bromo-γ-butyrolactone) with ε-Caprolactone Data sourced from studies on analogous functionalized γ-lactones.

Comonomer 1Comonomer 2Catalyst SystemMolar Feed Ratio (Comonomer 1:2)Resulting CopolymerFunctional Group Content
α-Bromo-γ-butyrolactoneε-CaprolactoneDPP/MSA10:90P(αBrγBL-co-CL)~4-12%
γ-Butyrolactoneε-CaprolactoneNaH50:50P(γBL-co-CL)Variable

The choice of the catalytic system is paramount for the successful ROP of lactones, especially for low-strain monomers like this compound. uc.edu Both organocatalytic and metal-based systems have been developed to provide control over the polymerization process.

Organocatalysis has emerged as a powerful, metal-free alternative for ROP, which is particularly advantageous for biomedical applications where metal residues are a concern. rsc.org For the challenging ROP of γ-butyrolactone, highly basic organocatalysts are required. Phosphazene superbases, such as tert-Bu-P₄, have proven effective. pku.edu.cn Often, these strong bases are used in combination with co-catalysts like thioureas or ureas (e.g., 1,8-diazabicycloundec-7-ene (DBU) and 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (B124793) (TU)). rsc.orgrsc.org This dual activation mechanism, where the base activates the initiating alcohol and the thiourea activates the monomer via hydrogen bonding, facilitates polymerization under milder conditions. rsc.org More recently, N-heterocyclic olefins (NHOs) have also been explored as potent organocatalysts for γ-BL polymerization. rsc.org

Metal-based catalysts are widely used for the ROP of lactones due to their high activity. uc.edu The most common catalyst for polyester (B1180765) synthesis is tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), which is approved by the FDA for certain applications. rsc.orgresearchgate.net However, for thermodynamically challenging monomers like γ-BL, more active systems are necessary. Lanthanide complexes, such as La[N(SiMe₃)₂]₃, and yttrium-based catalysts have been shown to polymerize γ-BL to high conversions at low temperatures (-40 °C). rsc.orgicm.edu.pl Zinc complexes have also demonstrated high efficiency in the copolymerization of lactide and caprolactone, suggesting their potential for functional lactone polymerization. nih.gov These catalysts operate through a coordination-insertion mechanism, where the monomer coordinates to the metal center before being inserted into the growing polymer chain. uc.edu

Table 2: Catalytic Systems for Ring-Opening Polymerization of γ-Butyrolactone (γ-BL) Illustrative data for the parent monomer of this compound.

Catalyst TypeSpecific CatalystInitiatorTemperatureResulting PolymerReference
Organocatalysttert-Bu-P₄ / UreaBenzyl Alcohol-40 °C to RTPoly(γ-butyrolactone) pku.edu.cn
Metal-BasedLa[N(SiMe₃)₂]₃Benzyl Alcohol-40 °CPoly(γ-butyrolactone) rsc.org
OrganocatalystN-Heterocyclic Olefin (NHO)Benzyl Alcohol-36 °CPoly(γ-butyrolactone) rsc.org
Metal-BasedSn(Oct)₂Polyol (e.g., HTPB)110-180 °CPoly(ε-caprolactone) Copolymers icm.edu.plmdpi.com

Catalytic Systems for Controlled Ring-Opening Polymerization.

Organocatalytic Approaches in ROP.

Post-Polymerization Functionalization via Azide Chemistry

The primary advantage of incorporating this compound into a polyester backbone is to utilize the pendant azide group as a versatile chemical handle for post-polymerization modification. rsc.org The azide group is relatively stable and does not interfere with the ROP process, but it can readily participate in highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com

Once a copolymer containing azide units is synthesized, it can be reacted with a wide variety of alkyne-functionalized molecules to attach new functionalities. mdpi.com This modular approach allows for the creation of a library of functional materials from a single parent polymer. mdpi.com For example, hydrophilic polymers like poly(ethylene glycol) (PEG) can be "clicked" onto the polyester backbone to create amphiphilic copolymers for drug delivery applications. Other molecules, such as fluorescent dyes, targeting ligands (e.g., peptides like GRGDS), or cross-linking agents, can also be attached with high efficiency under mild conditions. rsc.org This strategy provides a powerful platform for designing advanced, biodegradable materials with precisely controlled chemical and biological properties. nih.govrsc.org

Compound Reference Table

Abbreviation / Trivial NameSystematic Name
This compoundThis compound
γ-BL / γ-ButyrolactoneOxolan-2-one
CL / ε-CaprolactoneOxepan-2-one
LA / Lactide3,6-Dimethyl-1,4-dioxane-2,5-dione
PγBLPoly(γ-butyrolactone)
α-Bromo-γ-butyrolactone3-Bromooxolan-2-one
TMC1,3-Dioxan-2-one (Trimethylene carbonate)
Sn(Oct)₂Tin(II) 2-ethylhexanoate
DBU1,8-Diazabicyclo[5.4.0]undec-7-ene
TU1-(3,5-bis(Trifluoromethyl)phenyl)-3-cyclohexylthiourea
DPPDiphenyl phosphate
MSAMethanesulfonic acid
PEGPoly(ethylene glycol)
HTPBHydroxyl-terminated polybutadiene

Synthesis of Functional Polymers with Pendant Azide Groups

The synthesis of polymers bearing pendant azide groups is a critical first step in developing a wide range of functional materials. The azide group serves as a chemical handle for post-polymerization modification, enabling the attachment of various molecules and the creation of complex polymer architectures.

The ring-opening polymerization (ROP) of cyclic esters like γ-butyrolactone (γ-BL) and its derivatives is a common method for producing polyesters. icm.edu.pl However, the five-membered ring of γ-BL is thermodynamically stable, making its homopolymerization challenging. icm.edu.plnsf.gov To overcome this, copolymerization with more strained monomers is often employed. icm.edu.pl The introduction of a substituent on the γ-BL ring can also influence its polymerizability. icm.edu.pl

In the context of creating azide-functionalized polymers, derivatives of γ-BL, such as this compound, can be copolymerized with other cyclic monomers. This approach allows for the incorporation of azide functionalities along the polyester backbone. For instance, polyurethane with pendant azide groups has been synthesized by first preparing a polymer diol with pendant azide groups (GAP) and then reacting it to form the final polyurethane (PU-GAP). rsc.org The pendant azide groups in these polymers are then available for further reactions. rsc.org

Another strategy involves the use of initiators bearing azide groups in conventional radical polymerization. This method provides a one-step process for preparing polymers with azide end-groups. unlp.edu.ar For example, an azo initiator containing azide groups can be used to polymerize monomers like sodium polystyrene sulfonate (PSSNa) and poly(2-methacryloyloxyethyl-trimethylammonium chloride) (PMETAC), resulting in azide-terminated polymers. unlp.edu.ar

The following table summarizes key aspects of synthesizing polymers with pendant azide groups:

Polymerization MethodMonomer/Initiator SystemResulting PolymerKey Features
CopolymerizationThis compound with other lactonesPolyester with pendant azide groupsOvercomes thermodynamic stability of the 5-membered ring. icm.edu.plnsf.gov
Polyurethane SynthesisGlycidyl azide polymer (GAP) diolPolyurethane with pendant azide groups (PU-GAP)High content of reactive azide groups. rsc.org
Radical PolymerizationAzo initiator with azide groupsAzide-terminated polymers (e.g., PSSNa, PMETAC)One-step synthesis of end-functionalized polymers. unlp.edu.ar

Grafting-Onto Strategies Utilizing Click Chemistry for Polymer Modification

"Grafting-onto" is a powerful strategy for modifying the properties of a polymer backbone by attaching pre-synthesized polymer chains. frontiersin.orgmdpi.com This method offers precise control over the architecture of the final graft copolymer because both the backbone and the side chains can be well-characterized before the grafting reaction. mdpi.com Click chemistry, particularly the CuAAC reaction between an azide and an alkyne, has become a highly efficient and widely used method for "grafting-onto" applications due to its high selectivity, yield, and tolerance to a wide range of functional groups. frontiersin.orgnih.gov

Polymers with pendant azide groups, such as those derived from this compound, are ideal substrates for "grafting-onto" strategies. Alkyne-terminated polymers can be "clicked" onto the azide-functionalized backbone, leading to the formation of well-defined graft copolymers. frontiersin.org This approach has been successfully used to graft various polymers, including polyethylene (B3416737) glycol (PEG), onto different backbones. nih.govnih.gov For instance, azide-terminated PEG has been grafted onto a polypeptide backbone containing propargyl-L-glutamate, demonstrating the high efficiency of this method. nih.gov Similarly, polycaprolactone (B3415563) has been grafted onto the surface of oxidized nanocelluloses using click chemistry. nih.gov

The efficiency of the "grafting-onto" approach depends on several factors, including the accessibility of the reactive sites on the polymer backbone. nih.gov For example, the rigid α-helical structure of a polypeptide backbone can cause the alkyne side chains to protrude outwards, increasing their availability for the click reaction and leading to very high grafting efficiencies. nih.gov

The following table outlines examples of "grafting-onto" strategies using click chemistry:

Polymer BackboneGrafted PolymerClick ReactionApplication/Significance
Polypeptide with alkyne side chainsAzide-terminated Polyethylene Glycol (PEG)CuAACMimicking complex biomacromolecules like glycoproteins. nih.gov
Oxidized Nanocellulose with alkyne groupsAzido-Polycaprolactone (PCL-N3)CuAACEnhancing compatibility between hydrophilic and hydrophobic components in composites. nih.gov
Polyurethane with pendant azide groupsAlkyne-terminated mPEGCuAACCreating antifouling surfaces. rsc.org

Development of Advanced Polymeric Architectures

The ability to create polymers with precisely controlled architectures is crucial for developing materials with tailored properties for specific applications. The use of monomers like this compound and the application of versatile chemical reactions like polyaddition and click chemistry have enabled the synthesis of complex polymeric structures.

Formation of Poly(amidoamines) via Polyaddition Reactions

Poly(amidoamines) (PAAs) are a class of biodegradable and biocompatible polymers typically synthesized through the aza-Michael polyaddition of amines to bisacrylamides. mdpi.com These polymers are known for their versatility, as their properties can be tuned by changing the monomer combinations. mdpi.com While the traditional synthesis involves a step-wise reaction, the term poly(amidoamine) also refers to highly branched dendrimers (PAMAM), which are synthesized in a layer-by-layer fashion. wikipedia.org

The formation of linear PAAs involves the reaction of primary or secondary amines with bis-acrylamides. cmu.edu A different approach to synthesizing polymers with amide and amine functionalities involves the polycondensation of N,N'-bis-(2-chloro- or bromo-acetyl)-piperazine with N,N'-dimethyl-diamines. cmu.edu This method results in short-chain poly(amido-amine)s (SPAAs) where the amido and tertiary amino groups are separated by a single methylene (B1212753) group. cmu.edu The reactivity and properties of these PAAs are influenced by the chain length between the functional groups. cmu.edu

Although direct polyaddition reactions involving this compound to form PAAs are not explicitly detailed in the provided context, the fundamental principles of polyaddition reactions suggest that a bifunctional amine could potentially react with a derivative of this compound where the lactone ring has been opened to present two reactive sites for polyaddition, thus forming a poly(amidoamine) structure with pendant azide groups.

Monomer 1Monomer 2Polymer TypeKey Structural Feature
Primary or Secondary AmineBis-acrylamidePoly(amidoamine) (PAA)Amido and tertiary amino groups in the backbone. mdpi.comcmu.edu
N,N'-bis-(haloacetyl)-piperazineN,N'-dimethyl-diamineShort-chain Poly(amido-amine) (SPAA)Amido and tertiary amino groups separated by one methylene group. cmu.edu

Integration within Poly(2-oxazoline) Systems for Tunable Properties

Poly(2-oxazoline)s (POx) are a versatile class of polymers synthesized via the living cationic ring-opening polymerization (LCROP) of 2-oxazoline monomers. sigmaaldrich.com This polymerization method allows for excellent control over the polymer architecture, including the synthesis of block, random, and gradient copolymers, as well as star-shaped and branched structures. sigmaaldrich.com The properties of POx can be finely tuned by varying the substituent on the 2-oxazoline monomer. sigmaaldrich.comultroxa.com

The integration of functional groups, such as azides, into POx systems opens up possibilities for creating highly functional and tunable materials. This can be achieved by copolymerizing standard 2-oxazoline monomers (e.g., 2-methyl-2-oxazoline (B73545) or 2-ethyl-2-oxazoline) with a 2-oxazoline monomer containing a pendant azide group. The resulting copolymer would have pendant azide groups that can be used for subsequent modifications via click chemistry. sigmaaldrich.com

For example, copolymers of 2-ethyl-2-oxazoline (B78409) (EtOx) with 2-(pent-4-ynyl)-2-oxazoline (PynOx) provide multiple alkyne linkage points. sigmaaldrich.com An analogous system with an azide-functionalized 2-oxazoline monomer would provide a platform for "grafting-onto" strategies. By clicking on different molecules or polymer chains, the properties of the POx system, such as its solubility, thermal response, or biological interactions, can be precisely tuned. sigmaaldrich.comoatext.com This approach allows for the creation of advanced materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. sigmaaldrich.comoatext.com

The following table illustrates the potential for creating tunable POx systems:

POx Copolymer SystemFunctional GroupPost-Polymerization ModificationTunable Property/Application
P(EtOx-co-PynOx)AlkyneClick reaction with azide-containing moleculesProtein and drug conjugation. sigmaaldrich.com
P(EtOx-co-AzideOx) (Hypothetical)AzideClick reaction with alkyne-containing moleculesVersatile platform for grafting and functionalization.
P(EtOx-co-MestOx)Methyl EsterAmidation with aminesIntroduction of various moieties for drug conjugates. sigmaaldrich.com

Mechanistic and Theoretical Investigations of 4 Azidooxolan 2 One Reactions

Elucidation of Reaction Pathways and Identification of Intermediates

The elucidation of reaction pathways is fundamental to understanding and predicting the outcomes of chemical transformations. nih.gov It involves identifying all steps, from reactants to products, including any transient species or intermediates that are formed. nih.gov For a molecule like 4-azidooxolan-2-one, reactions could be initiated at the azide (B81097) group or the lactone ring, leading to various potential pathways.

Radical reactions offer a powerful method for C-H bond functionalization and are often initiated by thermal or photochemical cleavage of a weak bond. nih.govlibretexts.org In the context of this compound, the azide group could potentially be a source of radicals. Radical-mediated reactions typically proceed through a cascade of steps, including initiation, propagation, and termination. nih.govbeilstein-journals.org

The general mechanism for a radical-mediated C-H functionalization involves the generation of a radical, which then abstracts a hydrogen atom to form a new carbon-centered radical. illinois.edu This radical can then be trapped or undergo further reactions. nih.govillinois.edu For instance, manganese-based catalysts have been used for C(sp³)–H functionalization reactions like amination, proceeding through a radical-rebound pathway. nih.gov The initiation of such reactions can sometimes be achieved through a single electron transfer (SET) process. researchgate.net

Table 1: Key Steps in Radical Chain Mechanisms

Step Description Example
Initiation Formation of initial radical species, often with an initiator like AIBN or via light. nih.govlibretexts.org AIBN → 2 R• + N₂
Propagation A sequence of steps where a radical reacts to form a product and another radical, continuing the chain. nih.govlibretexts.org R• + H-X → R-H + X•

| Termination | Consumption of radicals without generating new ones, ending the chain. libretexts.org | R• + R• → R-R |

This table illustrates the general steps of a radical chain reaction, which could be relevant for transformations involving this compound.

Chemical reactions can proceed through two primary types of mechanisms: concerted and stepwise. psiberg.com A concerted reaction occurs in a single step where all bond breaking and bond forming happens simultaneously through a single transition state. quora.com In contrast, a stepwise reaction involves multiple steps and the formation of one or more reaction intermediates. psiberg.comquora.com

The distinction is crucial as it affects the stereochemistry and potential byproducts of a reaction. mdpi.com For example, the S_N2 reaction is a classic example of a concerted mechanism, while the S_N1 reaction proceeds stepwise through a carbocation intermediate. psiberg.comquora.com Computational and experimental studies, including kinetic isotope effects and Marcus theory analysis, can help determine whether a reaction is concerted or stepwise. researchgate.net The energy of potential intermediates relative to the reactants and products is a critical factor; if the intermediate is significantly lower in energy, a stepwise path is likely, whereas a high-energy intermediate may be a transition state in a concerted process. researchgate.net

Table 2: Comparison of Concerted and Stepwise Mechanisms

Feature Concerted Reaction Stepwise Reaction
Number of Steps One quora.com Two or more psiberg.com
Intermediates None formed psiberg.com One or more intermediates are formed psiberg.com
Transition States A single transition state quora.com Multiple transition states psiberg.com

| Example | Diels-Alder Reaction psiberg.com | S_N1 Reaction psiberg.comquora.com |

This table provides a general comparison between concerted and stepwise reaction mechanisms.

Transient species, or reaction intermediates, are short-lived, high-energy molecules that are formed in one step of a reaction and consumed in a subsequent step. nih.gov Identifying these species is key to understanding the reaction mechanism. nih.govrsc.org Depending on the reaction type, intermediates can be zwitterionic, diradical, or other reactive forms. mdpi.commdpi.com For example, in polar cycloadditions, zwitterionic intermediates may be formed, which can influence the reaction's outcome and lead to competing pathways. mdpi.commdpi.com Advanced techniques like photoionization and photoelectron photoion coincidence spectroscopy can be used to detect and characterize elusive intermediates such as radicals and carbenes. rsc.org

Analysis of Concerted Versus Stepwise Reaction Mechanisms.[24],

Studies on Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics concerns the rate of a chemical reaction, while thermodynamics deals with the energy changes and stability of reactants and products. khanacademy.org Both are crucial for understanding and optimizing a reaction. libretexts.orgnih.gov A reaction may be kinetically favored, meaning it is fast, but thermodynamically unfavorable, meaning the products are less stable than the reactants. khanacademy.org

For example, in the addition of HBr to 1,3-butadiene, the 1,2-addition product is formed faster and is known as the kinetic product, while the more stable 1,4-addition product is the thermodynamic product. libretexts.orgyoutube.com The predominance of one over the other can often be controlled by temperature. libretexts.org

The activation barrier, or activation energy, is the minimum energy required for a reaction to occur. libretexts.orglabxchange.org It represents the energy difference between the reactants and the highest energy transition state. libretexts.org A higher activation barrier corresponds to a slower reaction rate. libretexts.orgstudymind.co.uk

Table 3: Illustrative Kinetic Parameters for a Hypothetical Two-Step Reaction

Reaction Step Relative Activation Energy (kJ/mol) Relative Rate Role
Step 1: A → Intermediate 25 Fast -

| Step 2: Intermediate → B | 75 | Slow | Rate-Determining Step |

Regio- and Stereoselectivity in Chemical Transformations

Selectivity is a cornerstone of modern synthetic chemistry, allowing for the precise construction of complex molecules.

Regioselectivity refers to the preference for bond formation at one position over another, leading to the formation of one constitutional isomer over others. masterorganicchemistry.comyoutube.com For instance, in the hetero-Diels-Alder reaction of an unsymmetrical diene, two different regioisomeric products can form, and the reaction conditions can influence which one is favored. beilstein-journals.org Lewis acids, for example, have been shown to influence regioselectivity in reactions like epoxide openings. chemrxiv.org

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com This is further divided into diastereoselectivity and enantioselectivity. mdpi.com The stereochemical outcome of a reaction is highly dependent on its mechanism. masterorganicchemistry.com For example, concerted reactions are often stereospecific, meaning the stereochemistry of the reactant directly determines the stereochemistry of the product. youtube.com In enzyme-catalyzed reactions, high levels of both regio- and stereoselectivity are often observed. mdpi.com

Table 4: Types of Selectivity in Chemical Reactions

Selectivity Type Definition Example
Regioselectivity Preference for reaction at a specific site in a molecule, forming one constitutional isomer over another. masterorganicchemistry.commdpi.com Markovnikov's rule in the addition of HBr to an alkene. masterorganicchemistry.com
Stereoselectivity Preference for the formation of one stereoisomer (e.g., enantiomer or diastereomer) over another. masterorganicchemistry.commdpi.com Hydrogenation of an alkyne to a trans-alkene using Na/NH₃. masterorganicchemistry.com

| Chemoselectivity | Preference for reaction with one functional group over another. masterorganicchemistry.com | Reduction of a ketone in the presence of an ester. |

This table defines and provides examples for the major types of selectivity relevant to organic synthesis.

Factors Governing Selectivity (e.g., Steric and Electronic Influences)

The selectivity of a chemical reaction refers to its ability to favor the formation of a specific product over others. numberanalytics.com In the context of this compound, both steric and electronic factors play a significant role in dictating the outcome of its reactions.

Steric Influences:

Steric effects arise from the spatial arrangement of atoms in a molecule, which can hinder or facilitate the approach of a reactant. iupac.org The term steric hindrance is used to describe the slowing of chemical reactions due to the physical bulk of substituents. iupac.orgnumberanalytics.com In reactions involving this compound, the size of substituents on either the lactone ring or the reacting partner can influence which reaction pathway is favored. For instance, a bulky group near the azide functionality could sterically block the approach of a reagent from a particular direction, leading to a specific stereoisomer. numberanalytics.com Research on similar heterocyclic systems has shown that even minor changes in the size of an alkyl group can significantly alter the selectivity of a reaction. beilstein-journals.org For example, increasing the size of a substituent from a methyl to an ethyl group has been observed to reduce selectivity in the addition reactions of monosubstituted thioureas to maleimides, while a larger cyclohexyl group can lead to the formation of a single isomer. beilstein-journals.org This principle highlights that the steric profile of all reactants must be considered to predict and control the stereochemical and regiochemical outcomes of reactions with this compound.

Electronic Influences:

Electronic effects are related to the distribution of electron density within a molecule and how this influences its reactivity. wikipedia.org The azide group in this compound is an electron-withdrawing group, which affects the electron density of the oxolan-2-one ring system. This, in turn, influences how it interacts with other molecules. For example, in cycloaddition reactions, the rate and selectivity are heavily influenced by the electronic properties of the reactants. numberanalytics.com Generally, reactions between electron-rich and electron-poor partners are faster and more selective. numberanalytics.com

A summary of factors influencing reaction selectivity is presented in the table below.

FactorDescriptionPotential Impact on this compound Reactions
Steric Hindrance The physical blocking of a reaction site by bulky substituents. iupac.orgCan direct the approach of a reagent, leading to specific stereoisomers or regioisomers. numberanalytics.com
Electronic Effects The influence of electron-withdrawing or -donating groups on reactivity. wikipedia.orgThe electron-withdrawing azide group can enhance reactivity towards electron-rich species and influence regioselectivity. numberanalytics.com
Reaction Conditions Parameters such as temperature, solvent, and catalysts. numberanalytics.comnumberanalytics.comCan alter reaction rates and the relative stability of intermediates and transition states, thereby affecting selectivity. numberanalytics.comnumberanalytics.com
Catalysts Substances that increase the rate of a reaction without being consumed.Can provide an alternative reaction pathway with a lower activation energy and enhanced selectivity. beilstein-journals.org

Application of Computational Chemistry Approaches (e.g., Density Functional Theory)

Computational chemistry has become an indispensable tool for investigating reaction mechanisms and predicting the outcomes of chemical reactions. physics.gov.azreddit.com Among the various computational methods, Density Functional Theory (DFT) has emerged as a particularly powerful approach for studying the electronic structure and reactivity of molecules. mdpi.compitt.edu

DFT calculations can be used to model the geometry of reactants, transition states, and products, as well as to calculate their relative energies. researchgate.net This information allows chemists to map out the potential energy surface of a reaction and identify the most likely reaction pathway. For reactions involving this compound, DFT can provide valuable insights into the factors that govern selectivity.

For example, DFT calculations can be used to:

Analyze Frontier Molecular Orbitals (FMOs): The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another is crucial in determining reactivity. espublisher.comnih.gov DFT can calculate the energies and shapes of these orbitals, helping to explain the observed regioselectivity and stereoselectivity. espublisher.com

Calculate Activation Barriers: By determining the energies of the transition states for different possible reaction pathways, DFT can predict which product is kinetically favored. nih.gov This is particularly useful for understanding how steric and electronic factors influence the activation energy of a reaction.

Model Solvent Effects: The inclusion of solvent models in DFT calculations can provide a more accurate picture of how the reaction environment affects selectivity. researchgate.net

Investigate Reaction Intermediates: DFT can be used to study the structure and stability of transient intermediates that may be formed during a reaction, providing a more complete mechanistic picture. rsc.org

Recent studies have demonstrated the utility of DFT in understanding complex chemical systems and guiding the synthesis of new molecules. mdpi.comnih.govicm.edu.pl For instance, DFT studies have been used to investigate the stability and reactivity of various organic compounds, providing insights that are consistent with experimental observations. mdpi.com The application of DFT to the reactions of this compound would undoubtedly provide a deeper understanding of its chemical behavior and facilitate the design of new synthetic methodologies.

The table below summarizes the key applications of DFT in studying the reactions of this compound.

Application of DFTInformation GainedRelevance to this compound
Geometry Optimization Provides the most stable three-dimensional structures of molecules. researchgate.netDetermines the preferred conformations of this compound and its reaction products.
Frequency Calculations Confirms that optimized structures correspond to energy minima or transition states.Characterizes the nature of stationary points on the potential energy surface.
Frontier Molecular Orbital (FMO) Analysis Determines the energy and distribution of HOMO and LUMO. espublisher.comnih.govExplains the reactivity and selectivity in reactions such as cycloadditions.
Transition State Searching Locates the highest energy point along the reaction coordinate.Allows for the calculation of activation energies and prediction of reaction rates. nih.gov
Reaction Pathway Mapping Connects reactants, transition states, and products. nih.govProvides a detailed mechanistic understanding of how reactions of this compound proceed.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Routes to Azidooxolanones

The development of environmentally friendly and efficient methods for synthesizing 4-azidooxolan-2-one and its derivatives is a primary research focus. sciltp.com Traditional synthetic pathways are often energy-intensive and may utilize reagents that are not environmentally benign. sciltp.com Future research is geared towards "green chemistry" principles, which emphasize waste reduction, the use of renewable resources, and milder reaction conditions. researchgate.netrsc.org

Key areas of exploration include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild conditions, reducing the environmental impact of chemical processes. researchgate.netau.dk

Organocatalysis: Employing small organic molecules as catalysts, such as trimethyl glycine, presents a sustainable alternative to metal-based catalysts for reactions like ring-opening polymerization. acs.org

Innovative Technologies: High-pressure reactors, like the Q-Tube, are being explored to achieve excellent yields in shorter reaction times, which saves energy and resources. mdpi.com

Renewable Feedstocks: Synthesizing the lactone core from renewable biomass, such as carbohydrates like D-galactose, aligns with the goals of a sustainable circular economy. rsc.orgchemanager-online.com

A comparative analysis of synthetic routes highlights the push towards sustainability. For instance, a concise synthesis of (S)-α-azidobutyro lactone has been demonstrated using a β-lactone as a versatile synthon, showcasing a pathway to chiral α-amino acid precursors. nih.gov

Table 1: Comparison of Synthetic Approaches for Lactones and Functionalized Derivatives

MethodKey Reagents/CatalystsFocusPotential AdvantageReference
β-Lactone RouteEnantiomerically pure 4-trichloromethyl-2-oxetanoneChiral SynthesisAccess to enantiomerically pure γ-substituted α-amino acid precursors. nih.gov
Organocatalysis (ROP)Trimethyl Glycine (TMG)Polymer SynthesisEnvironmentally benign, biocompatible catalyst for aliphatic polycarbonates. acs.org
Metal-Catalyzed ROPNa, Mg, Al, Zn complexesPolymer SynthesisControl over polymer molecular weight and dispersity. researchgate.net
Green Synthesis (Q-Tube)Mg-Al hydrotalciteHeterocyclic SynthesisHigh yields, short reaction times, reusable catalyst. mdpi.com
Renewable FeedstockD-GalactoseMonomer SynthesisSynthesis from renewable resources with high atom economy. rsc.org

Advanced Functionalization Strategies for Integration into Complex Molecular Systems

The azide (B81097) group on this compound is a powerful chemical handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). numberanalytics.com This reaction's efficiency and specificity allow the lactone to be seamlessly integrated into a wide array of complex molecular systems. rsc.orgnumberanalytics.comtue.nltue.nl

Future strategies will likely focus on:

Bioconjugation: Attaching this compound to biological molecules like peptides and proteins to create novel therapeutics or diagnostic tools. The Staudinger ligation and α-ketoacid–hydroxylamine (KAHA) ligations are other powerful methods for forming these complex structures. ethz.ch

Surface Modification: Grafting polymers derived from the azido-lactone onto the surfaces of nanoparticles or other materials can alter their properties, such as stability and compatibility, for advanced applications. researchgate.netd-nb.info

Drug Discovery: Using the azido-lactone as a scaffold to build libraries of diverse compounds for high-throughput screening. For instance, azido-substituted nucleosides have shown potent effects against cancer cell lines. researchgate.net The azide functionality can also serve as a precursor to aminyl radicals, which may have therapeutic potential. nih.gov

Automated Synthesis: The development of automated systems for performing azide-alkyne click reactions will accelerate the discovery and production of new functional molecules. ethz.ch

The ability to functionalize materials under mild, often physiological, conditions is a significant advantage, opening doors for creating sophisticated systems for drug delivery and biological imaging. numberanalytics.comd-nb.info

Expansion into Bio-Inspired and Environmentally Benign Polymer Systems

The ring-opening polymerization (ROP) of lactones is a well-established method for producing biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). researchgate.netnih.gov this compound serves as a functional monomer that can introduce azide groups along the polymer backbone. dntb.gov.ua These azide groups can then be used for post-polymerization modification, allowing for the creation of highly functional and "smart" materials.

Emerging applications in this area include:

Functional Polyesters: The ROP of this compound can produce polyesters with pendant azide groups, which can be subsequently modified using click chemistry to attach various functionalities. This approach is crucial for developing materials for drug delivery, tissue engineering, and antibacterial coatings. nih.govdntb.gov.ua

Degradable Poly(ester-triazole)s: Azide-alkyne cycloaddition polymerizations can be employed to create polymers with triazole linkages in the backbone. rsc.org These materials are often more stable than simple polyesters and can be designed to degrade under specific conditions. rsc.org

Bio-inspired Materials: Researchers are designing polymers that mimic natural structures and functions. rsc.orgmdpi.comnih.gov For example, incorporating nucleobase-containing monomers can lead to materials with specific recognition and self-assembly properties, driven by hydrogen bonding. rsc.org The use of components like soy protein can result in biocompatible and conductive films suitable for bioelectronics. mdpi.com

The goal is to create high-performance polymers from renewable resources that are both functional during their lifetime and biodegradable upon disposal, contributing to a more sustainable materials economy. csic.esthe-innovation.org

Table 2: Properties of Bio-Inspired Polymers

Polymer TypeMonomer/PrecursorKey FeaturePotential ApplicationReference
Poly(ester-triazole)sα-Azide-ω-alkynyl esters (from D-galactose)High molecular weight (35–85 kDa), thermally stable up to 300 °C.Degradable plastics, advanced materials. rsc.org
Azide-Substituted PolylactideThis compound, LactideBiodegradable with clickable functional groups.Functional bioplastics, drug delivery matrices. dntb.gov.ua
Nucleobase-Containing PolymersMonomers with pendant nucleobasesSelective multiple H-bonds for self-assembly.Hydrogels, bioplastics, adhesives, coatings. rsc.org
Bio-Conductive FilmsSoy Protein Isolate (SPI)Semiconducting (9.889 × 10⁻⁴ S/m), biocompatible.Bioelectronics, medical devices. mdpi.com
Lignin-Based PolyurethanesLignin, DiisocyanatesDerived from abundant, renewable aromatic biopolymer.Thermosets, thermoplastics, foams. the-innovation.org

Deeper Mechanistic Understanding and Predictive Modeling for Directed Synthesis

To fully harness the potential of this compound, a fundamental understanding of its reaction mechanisms is crucial. rsc.org Combining experimental techniques, such as mass spectrometry, with computational chemistry allows researchers to map out reaction pathways, identify transient intermediates, and understand the energetic profiles of reactions. rsc.org

Future research will increasingly rely on:

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can elucidate the chemoselectivity of reactions. For example, theoretical studies have explained why a copper catalyst promotes ring expansion in azulenes, while a silver catalyst favors C-H functionalization. nih.gov This level of insight is directly applicable to reactions involving azido-lactones.

Machine Learning and AI: Supervised machine learning models are being developed to predict reaction yields based on the structures of reactants and catalysts. nih.gov These predictive tools, combined with interpretable algorithms, can guide synthetic chemists in designing experiments and exploring new chemical spaces more efficiently. nih.gov

Quantum Dynamics: For very fast processes, such as those involving light or radical intermediates, theoretical models describing quantum dynamics are necessary to understand the system's behavior at a molecular level. nih.gov This is relevant for understanding the formation of radicals from azide precursors. nih.gov

By building robust predictive models, scientists can move from trial-and-error discovery to a more directed and rational design of synthetic routes and functional molecules, saving time, resources, and accelerating innovation.

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